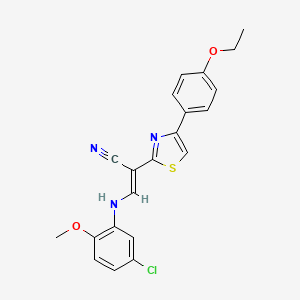

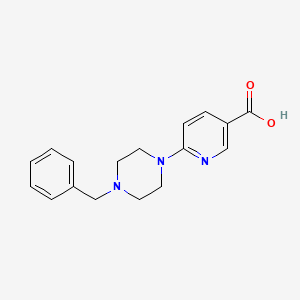

![molecular formula C10H16O5 B2695082 rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis CAS No. 2044705-39-5](/img/structure/B2695082.png)

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in several research applications.

Scientific Research Applications

Synthesis and Characterization

The compound is involved in synthesis and characterization studies. For instance, it has been used in the preparation and characterization of diastereoisomeric dioxanones, which crystallize as racemates. This process has been explored in the context of acetalization and the thermodynamic properties of different isomers, such as cis- and trans-isomer 2,3 (CHIMIA, 1990).

Role in Metabolic Pathways

The compound plays a role in biological metabolic pathways. It has been studied in relation to retinoid receptor activity, particularly its effects on retinoid X receptors (RXRs). These receptors are part of the nuclear receptor proteins family that activate gene transcription through specific response elements (Journal of Medicinal Chemistry, 1995).

Chemical Properties and Reactions

Research has been conducted to understand the chemical properties and reactions of this compound. For example, studies on 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate have explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction, which is crucial in understanding the compound’s reactivity and potential applications in organic synthesis (Acta Crystallographica Section C, 2009).

Applications in Polymerization Processes

The compound is also significant in polymerization processes. Research has been done on the rearrangements of metallacyclobutane intermediates during ring-opening metathesis polymerization of 2,3-dicarboalkoxynorbornenes, where compounds like rac-DCBNBE (2,3-dicarbo-tert-butoxynorbornene) are used. This research is important for developing new polymeric materials with specific structural and physical properties (Organometallics, 2012).

Chromatographic Separation

It has been utilized in the field of chromatography for the separation of enantiomers. An example is the preparative separation by recycling chromatography of oxazolidinones derived from acids, using polymers like Chiraspher. This research aids in the development of methods for obtaining enantiomerically pure compounds, which is crucial in pharmaceutical and chemical industries (Helvetica Chimica Acta, 1991).

Photoreactivity and Synthesis

The compound's photoreactivity has been explored in the context of continuous photo flow synthesis. This research is important for the scale-up synthesis of biologically active compounds and those of material sciences, especially those containing cyclobutane ring systems labeled with deuterium atoms (Tetrahedron, 2019).

Involvement in Cellular Processes

Studies have also focused on the compound's involvement in cellular processes. For instance, research on the prostaglandin H synthase-catalyzed oxidation of retinoic acid to carbon-centered and peroxyl radical intermediates investigates its role in various biochemical pathways, highlighting its significance in understanding cellular metabolism and signaling (Chemical Research in Toxicology, 1996).

properties

IUPAC Name |

(2R,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJSOJNNUVVKLL-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

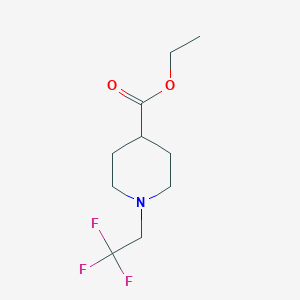

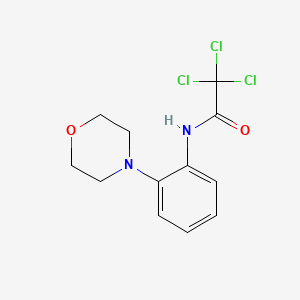

![N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2695003.png)

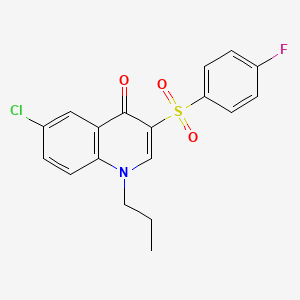

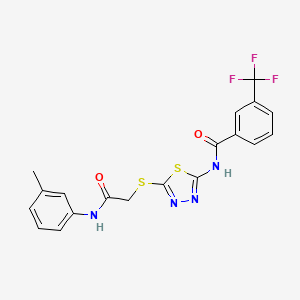

![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)

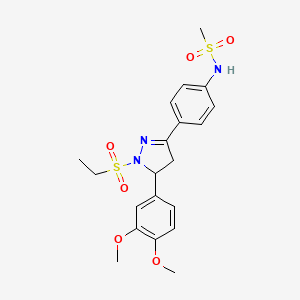

![2-Chloro-N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]propanamide](/img/structure/B2695007.png)

![3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one](/img/structure/B2695018.png)

![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)

![N-[2-(1,4-Dioxan-2-yl)ethyl]but-2-ynamide](/img/structure/B2695022.png)